molecular formula C11H4ClF4NOS B12441054 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12441054
M. Wt: 309.67 g/mol
InChI Key: CKILSCCKBNGORQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluorobenzoyl, and trifluoromethyl groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(3-fluorobenzoyl)pyridine: Similar in structure but lacks the trifluoromethyl group.

    4-Trifluoromethyl-2-chlorothiazole: Similar but lacks the fluorobenzoyl group.

    3-Fluorobenzoyl chloride: A precursor used in the synthesis of the compound.

Uniqueness

2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both fluorobenzoyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H4ClF4NOS

Molecular Weight

309.67 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C11H4ClF4NOS/c12-10-17-9(11(14,15)16)8(19-10)7(18)5-2-1-3-6(13)4-5/h1-4H

InChI Key

CKILSCCKBNGORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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